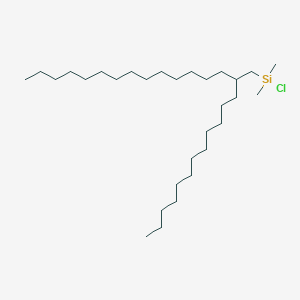

13-(Chlorodimethylsilylmethyl)-heptacosane

説明

13-(Chlorodimethylsilylmethyl)-heptacosane, or 13-CMSMH, is a silyl-protected alkyl group derived from heptacosane, a long-chain alkane with a molecular formula of C27H56. It is a colorless, odorless liquid at room temperature, and is soluble in most organic solvents. 13-CMSMH has a variety of applications in scientific research, including as a reagent in organic synthesis, a substrate in biochemistry, and a tool in drug delivery.

科学的研究の応用

Carbon-13 NMR Studies of Branched Heavy Alkanes : Research on branched heavy alkanes, such as 11,17-diethyl heptacosane, offers insights into the ethyl branched sequences in ethylene butene copolymers and low-density polyethylene (LDPE) (Grenier-Loustalot, 1983).

Dinuclear Zinc(II) Cryptate Properties : A study involving a propanol-bridged octaazacryptand, which is structurally complex like 13-(Chlorodimethylsilylmethyl)-heptacosane, shows the potential of such structures in the selective recognition of phosphomonoesters and their P−O ester bond cleavage (Koike et al., 1996).

Mesoporous Silica Nanoshuttles for Drug Delivery : A study on nanoshuttles, including 13-(chlorodimethylsilylmethyl)heptacosane-derivatized mesoporous silica nanoparticles (MSNs), highlights their potential in drug delivery with improved water suspensibility and decreased nonspecific protein binding (Wang et al., 2010).

Cuticular Hydrocarbons in Honeybees : Research on cuticular hydrocarbons like 13-methyl-heptacosane in Apis cerana indica demonstrates their significant role in communication and recognition within social insects (Rahman et al., 2016).

Sex Attractant Pheromone in Pear Psylla : A study identifying 13-methylheptacosane as a sex attractant pheromone for male winterform pear psylla, Cacopsylla pyricola, suggests the potential of similar compounds in pest management (Guédot et al., 2009).

特性

IUPAC Name |

chloro-(2-dodecylhexadecyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H63ClSi/c1-5-7-9-11-13-15-17-18-20-22-24-26-28-30(29-32(3,4)31)27-25-23-21-19-16-14-12-10-8-6-2/h30H,5-29H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQJDNIOSMFXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)C[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H63ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

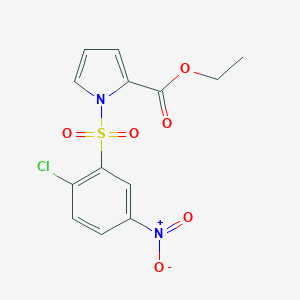

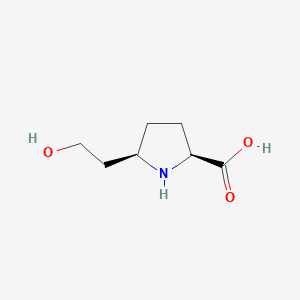

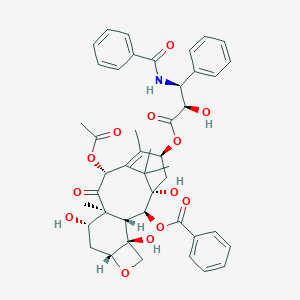

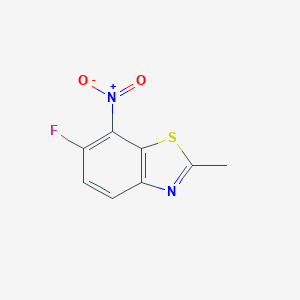

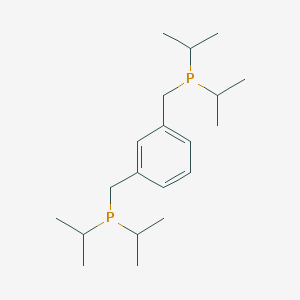

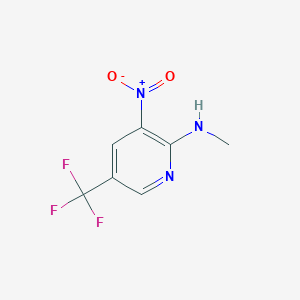

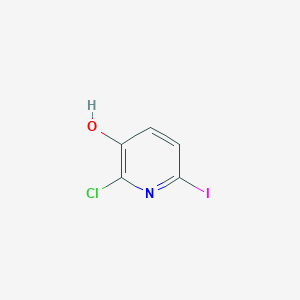

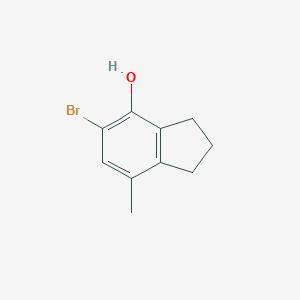

Feasible Synthetic Routes

Q & A

Q1: What is the role of 13-(chlorodimethylsilylmethyl)-heptacosane in the development of the "nanoshuttle" drug delivery system described in the research?

A1: 13-(Chlorodimethylsilylmethyl)-heptacosane acts as a modifying agent for mesoporous silica nanoparticles (MSNs) in the construction of the "nanoshuttle" drug delivery system. [] The compound's chlorine atom allows it to react with the surface silanol groups of the MSNs. This derivatization helps to create a hydrophobic surface on the MSNs, facilitating the subsequent attachment of a PEGylated-phospholipid coating. This coating is crucial for improving the nanoshuttle's water suspensibility, reducing non-specific protein binding, and allowing for further functionalization with targeting ligands like folate. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。